(+)-cis-Dioxolane iodide
Overview
Description
Iodide is a form of iodine that is chemically reactive . It’s often used in various chemical reactions and can form compounds with many elements .
Synthesis Analysis
Iodide compounds can be synthesized through various methods . For example, a pair of rigid iodide ion macrocyclic receptors of syn/anti configurations can be confirmed through single crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of iodide compounds can be complex and varies based on the specific compound . For instance, Copper (I) Iodide and Bis (Diphenylphosphino)alkane-Based Complexes and Coordination Polymers have been studied for their structural properties .
Chemical Reactions Analysis
Iodide compounds participate in various chemical reactions . For instance, the iodine clock reaction demonstrates the kinetics of the oxidation of iodide ion by peroxodisulfate ion .
Physical and Chemical Properties Analysis
Iodide compounds have unique physical and chemical properties . For instance, Potassium iodide is a metal-halide salt featuring an ionic bond between the potassium cation (K+) and the iodide anion (I–). It appears as cubical crystals, or powder or white granules .
Scientific Research Applications
Synthesis and Chemical Applications
Selective Bromination and Iodination : (+)-cis-Dioxolane iodide is used in the selective and efficient bromination and iodination of aromatic compounds. A study by Azarifar et al. (2012) highlights its application under mild conditions, achieving high selectivity and yield, and demonstrating a fast reaction rate (Azarifar, Khosravi, Najminejad, & Soleimani, 2012).
Catalysis in Synthesis of 1,3-Dioxolan-2-one Derivatives : Werner et al. (2014) identified this compound as an efficient catalyst system for the cycloaddition of epoxides and carbon dioxide, producing 1,3-dioxolan-2-one derivatives. This process demonstrates high activity even at lower temperatures, contributing to the synthesis of cyclic carbonates (Werner, Tenhumberg, & Büttner, 2014).
Oxidative DNA Damage Studies : Yamanaka et al. (2003) explored the genotoxic mechanism of trivalent dimethylated arsenic using cis-thymine glycol as a biomarker, induced by treatment with dimethylarsinous iodide, a related compound to this compound. This study aids in understanding arsenic carcinogenesis through oxidative base damage (Yamanaka, Mizoi, Tachikawa, Hasegawa, Hoshino, & Okada, 2003).
NMR Experiments and Structural Analysis : The use of this compound in NMR experiments has been noted for structure elucidation, especially in the analysis of P.M.R. spectra. Anteunis and Alderweireldt (2010) demonstrated its application in determining the conformations of the glycolketal of 1,2-propanediol with acetone and acetaldehyde (Anteunis & Alderweireldt, 2010).
Alkylation of β-acetalic Carbanions : Ballini et al. (2001) reported the reaction of 1,3-dioxolanes with methyl iodide and a base, leading to the formation of mono- or dialkylated or ring-opened products. This study contributes to the field of organic synthesis and the understanding of alkylation reactions (Ballini, Bosica, Cossu, Lucchi, & Peluso, 2001).
Synthesis of Optical Fiber Material Precursors : Nozirov et al. (2014) utilized DFT prediction for the structure and vibrational analysis of cis and trans perhydro- and perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolanes, relevant for the synthesis of plastic optical fiber (POF) material precursors. This research aids in the development of materials for optical applications (Nozirov, Kupka, & Stachów, 2014).
Energy and Environmental Applications
High-Energy-Density Electrochemical Energy Storage : Weng et al. (2017) explored the application of iodide ions, such as those in this compound, in zinc/iodine–bromide batteries to achieve high energy densities. This strategy is vital for advancing high-energy iodide-based energy storage technologies (Weng, Li, Cong, Zhou, & Lu, 2017).
Dye-Sensitized Solar Cells : The electrochemical reaction rate of the iodide/tri-iodide redox couple, where compounds like this compound play a role, is crucial for the function of dye-sensitized solar cells. Bay et al. (2006) investigated different electrode materials and their interaction with this redox couple, contributing to the development of efficient solar cells (Bay, West, Winther‐Jensen, & Jacobsen, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Iodine clocks, which involve iodide compounds, have a promising future in materials science . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Properties
IUPAC Name |
trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBFOSBGWDTRO-KZYPOYLOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(O1)C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349682 | |
Record name | (+)-cis-Dioxolane iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21795-59-5, 16709-43-6 | |
Record name | (Methyl(trimethylammonio)methyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-cis-Dioxolane iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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